4-(2-(3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)ethyl)morpholine
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Overview
Description
4-(2-(3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)ethyl)morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a dibenzo-dioxolo-oxepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)ethyl)morpholine typically involves multiple steps:
Formation of the Dibenzo-dioxolo-oxepin Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxepin ring.
Attachment of the Ethyl Linker: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Morpholine Ring Introduction: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the ethyl linker, typically using morpholine and a suitable leaving group on the ethyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups within the molecule to their corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, where halides or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, 4-(2-(3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)ethyl)morpholine may be investigated for its potential pharmacological properties. It could serve as a lead compound in the development of new drugs, particularly those targeting neurological or cardiovascular conditions.
Industry
Industrially, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Mechanism of Action
The mechanism by which 4-(2-(3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)ethyl)morpholine exerts its effects would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)ethyl)piperidine
- 4-(2-(3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)ethyl)pyrrolidine
Uniqueness
Compared to similar compounds, 4-(2-(3a,12b-Dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)ethyl)morpholine is unique due to the presence of the morpholine ring, which can impart different chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds might not be as effective.
Properties
CAS No. |
84646-81-1 |
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Molecular Formula |
C21H23NO4 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-[2-(3,5,13-trioxatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7,9,11,14,16-hexaen-4-yl)ethyl]morpholine |
InChI |
InChI=1S/C21H23NO4/c1-3-7-17-15(5-1)20-21(16-6-2-4-8-18(16)24-17)26-19(25-20)9-10-22-11-13-23-14-12-22/h1-8,19-21H,9-14H2 |
InChI Key |
HDZRMSDGDUHPSD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC2OC3C(O2)C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
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